molecular formula C11H15F3O6 B14795458 Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate

Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate

Cat. No.: B14795458
M. Wt: 300.23 g/mol
InChI Key: FLMUHDLCWYXXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate is a compound with significant biomedical applications. It is known for its antiviral and antineoplastic properties, making it a valuable substance in the study of viral infections and cancer.

Preparation Methods

The synthesis of Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate involves several steps. The synthetic route typically includes the protection of hydroxyl groups, introduction of the trifluoromethyl group, and subsequent acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies related to cellular processes and molecular interactions.

    Medicine: Its antiviral and antineoplastic properties make it a candidate for drug development and therapeutic research.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate involves its ability to impede viral replication and hinder the proliferation of malignant cells. This is achieved through its interaction with specific molecular targets and pathways, which disrupts the normal functioning of viral and cancerous cells.

Comparison with Similar Compounds

Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate can be compared with other similar compounds such as:

    Methyl 2-deoxy-2-fluoro-D-ribofuranoside: This compound has similar structural features but differs in its fluorine substitution.

    Methyl 2-deoxy-2-(trifluoromethyl)-alpha-D-ribofuranoside: Another closely related compound with slight variations in its molecular structure.

The uniqueness of this compound lies in its specific trifluoromethyl group and its potent biological activities, which make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C11H15F3O6

Molecular Weight

300.23 g/mol

IUPAC Name

[3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H15F3O6/c1-5(15)18-4-7-9(19-6(2)16)8(11(12,13)14)10(17-3)20-7/h7-10H,4H2,1-3H3

InChI Key

FLMUHDLCWYXXHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)C(F)(F)F)OC(=O)C

Origin of Product

United States

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